molecular formula C12H7Br2I B11977412 1,1'-Biphenyl, 3,5-dibromo-4-iodo- CAS No. 135990-00-0

1,1'-Biphenyl, 3,5-dibromo-4-iodo-

Cat. No.: B11977412
CAS No.: 135990-00-0
M. Wt: 437.90 g/mol
InChI Key: KHSXOXKSILOGKN-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 3,5-dibromo-4-iodo- is a trihalogenated biphenyl derivative with bromine substituents at the 3 and 5 positions and an iodine atom at the 4 position of the biphenyl scaffold. The iodine atom, in particular, may enhance utility in crystallography due to its high electron density, facilitating structure determination via X-ray diffraction .

Properties

CAS No.

135990-00-0

Molecular Formula

C12H7Br2I

Molecular Weight

437.90 g/mol

IUPAC Name

1,3-dibromo-2-iodo-5-phenylbenzene

InChI

InChI=1S/C12H7Br2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

KHSXOXKSILOGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)I)Br

Origin of Product

United States

Preparation Methods

Bromination of Aminobiphenyl Intermediates

A primary route involves bromination of 4-amino-1,1'-biphenyl derivatives. The amino group acts as a strong ortho/para-directing group, enabling selective dibromination at positions 3 and 5. For example, bromination of 4-amino-1,1'-biphenyl in acetic acid with bromine (Br₂) yields 3,5-dibromo-4-amino-1,1'-biphenyl. Critical to this step is the purity of the amine precursor, as impurities can lead to side reactions such as tar formation.

Diazotization and Iodine Substitution

The amino group in 3,5-dibromo-4-amino-1,1'-biphenyl is converted to a diazonium salt using nitrosyl sulfuric acid or sodium nitrite (NaNO₂) in hydrobromic acid (HBr). Subsequent treatment with potassium iodide (KI) replaces the diazonium group with iodine, producing 3,5-dibromo-4-iodo-1,1'-biphenyl. This method mirrors the synthesis of 3,5-dibromo-4-iodopyridine, where diazotization at 0–5°C ensures optimal stability of the diazonium intermediate.

Optimization Insights :

  • Temperature control during diazotization (e.g., ice-salt baths) prevents premature decomposition.

  • Excess HBr (48%) enhances diazonium salt stability, improving iodine substitution yields.

Suzuki-Miyaura Cross-Coupling of Halogenated Aryl Precursors

Boronic Acid Synthesis and Coupling

A convergent approach employs Suzuki-Miyaura coupling between a 3,5-dibromo-4-iodophenylboronic acid and a halogenated benzene derivative. For instance, 3,5-dibromo-4-iodophenylboronic acid (prepared via lithiation-borylation of 1,3,5-tribromo-4-iodobenzene) couples with 1-bromo-4-iodobenzene under palladium catalysis. This method offers flexibility in constructing asymmetrical biphenyl systems.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: K₂CO₃ or Na₂CO₃ in toluene/ethanol mixtures.

  • Yields: 60–85%, depending on halogen steric effects.

Regioselectivity Challenges

Competing coupling sites may arise due to similar reactivity of bromine and iodine. Differentiating halogens via electronic effects (e.g., using electron-deficient aryl iodides) or steric bulk (e.g., ortho-substituted boronic acids) improves regioselectivity. For example, substituting one bromine with iodine in 2,4-dibromo-6-iodonitrobenzene ensures exclusive coupling at the iodine site.

Sequential Halogenation Using Directing Groups

Nitro Group as a Meta-Director

Starting with 4-nitro-1,1'-biphenyl, bromination occurs at meta positions (3 and 5) relative to the nitro group. Subsequent reduction of the nitro group to an amine (e.g., using Zn in acetic acid) enables iodination via diazotization.

Key Steps :

  • Bromination : Nitro-directed electrophilic substitution with Br₂ in HBr/AcOH.

  • Reduction : Partial reduction using NaHS·H₂O in methanol/toluene.

  • Iodination : Diazotization (NaNO₂/HBr) followed by KI substitution.

Acetyl Protection Strategies

Acetylation of the amine post-bromination (e.g., with acetic anhydride) stabilizes the intermediate, preventing undesired side reactions during iodination. Diacetylation, however, may reduce reactivity and requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
DiazotizationBromination → Diazotization → Iodination60–70High regioselectivity; scalableSensitive to amine purity
Suzuki CouplingBoronic acid synthesis → Coupling60–85Modular; versatile for analogsRequires halogen-differentiated precursors
Nitro-DirectedNitro bromination → Reduction50–65Predictable meta-brominationMulti-step; reduction side reactions

Mechanistic Considerations and Side Reactions

Competing Halogen Exchange

In reactions involving multiple halogens, unintended exchanges (e.g., Br/I displacement) may occur. Using non-nucleophilic bases (e.g., K₂CO₃ instead of NaOH) mitigates this.

Steric Hindrance in Iodination

The large iodine atom can hinder electrophilic substitution at adjacent positions. Early-stage iodination (e.g., before bromination) may alleviate this, but requires orthogonal directing groups.

Industrial-Scale Synthesis and Patent Insights

A patent by WO2019212233A1 highlights solvent thermal synthesis in amide-based solvents (e.g., DMF) at 200°C for 70 hours, achieving 95% yield of a related biphenyl dicarboxylic acid. Adapting this for halogenation could involve high-temperature bromination with KBrO₃ or N-bromosuccinimide (NBS).

Scalability Notes :

  • Continuous flow systems improve heat transfer in exothermic bromination.

  • Recycling DMF via distillation reduces costs .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3,5-dibromo-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of base and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various substituents, while nucleophilic substitution can yield derivatives with different functional groups .

Scientific Research Applications

1,1’-Biphenyl, 3,5-dibromo-4-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3,5-dibromo-4-iodo- involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound Compound B Compound 13
Substituents 3,5-Br; 4-I 3-Tribromo-tellanyl Tetrahydro ring; 4-acetyl
Electron Effects Strongly electron-withdrawing Moderate electron-withdrawing (Te) Electron-donating (ketone)
Theoretical Methods Not reported DFT-optimized geometry Not reported
Applications Crystallography; synthesis precursor Optoelectronics; coordination chemistry Organic synthesis intermediate

Biological Activity

1,1'-Biphenyl, 3,5-dibromo-4-iodo- (CAS No. 135990-00-0) is a halogenated biphenyl compound that has garnered attention for its potential biological activities. The unique combination of bromine and iodine substituents may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H8Br2I
  • Molecular Weight : 375.91 g/mol
  • IUPAC Name : 1,1'-Biphenyl, 3,5-dibromo-4-iodo-
  • Canonical SMILES : BrC1=CC=C(C=C1Br)C(C2=CC=C(C=C2I)C)C

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated biphenyls, including 1,1'-Biphenyl, 3,5-dibromo-4-iodo-.

  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of critical enzymatic pathways.
  • Case Study Findings :
    • A study demonstrated that halogenated biphenyl derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.48 to 7.81 µg/mL against Staphylococcus aureus and Escherichia coli .
    • In another investigation focusing on the compound's derivatives, it was found that the introduction of iodine significantly enhanced the antibacterial efficacy compared to non-halogenated analogs .

Anticancer Activity

Research has also explored the anticancer potential of 1,1'-Biphenyl, 3,5-dibromo-4-iodo-, particularly its effects on various cancer cell lines.

  • Mechanism : The proposed mechanisms include apoptosis induction through the activation of caspases and modulation of cell cycle progression.
  • Case Study Findings :
    • In vitro studies indicated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
    • Another study reported that treatment with halogenated biphenyls resulted in significant reductions in cell viability in various cancer cell lines, suggesting a broad spectrum of anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureusMIC = 0.48 µg/mL
AntimicrobialEscherichia coliMIC = 7.81 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = Low µM range
AnticancerVarious cancer linesSignificant inhibition

The biological activity of 1,1'-Biphenyl, 3,5-dibromo-4-iodo- can be attributed to several mechanisms:

  • Enzyme Inhibition : It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to destabilization and increased permeability.

Q & A

Q. What are the common synthetic routes for synthesizing polyhalogenated biphenyl derivatives like 1,1'-biphenyl, 3,5-dibromo-4-iodo-?

  • Methodological Answer : Polyhalogenated biphenyls are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic aromatic substitution. For bromo- and iodo-substituted derivatives, halogenation is often achieved using directing groups (e.g., hydroxyl or amino groups) to control regioselectivity. For example, bromination can be performed with Br₂ in the presence of Lewis acids like FeBr₃, while iodination may require ICl or KI/Oxone systems. Challenges include avoiding over-halogenation and managing steric hindrance from bulky substituents . Table 1 : Example halogenation conditions for biphenyl derivatives
SubstrateHalogenating AgentConditionsYield (%)Reference
4-HydroxybiphenylBr₂, FeBr₃CH₂Cl₂, 0°C, 2 h85
3,5-Dibromo-4-hydroxybiphenylKI, OxoneH₂O/MeCN, RT, 12 h72

Q. How is the molecular structure of 3,5-dibromo-4-iodo-biphenyl validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data can be refined using software like SHELXL . For example, bond lengths and angles between halogens (Br, I) and the biphenyl core are compared against DFT-calculated values to confirm accuracy. Discrepancies >0.02 Å may indicate crystal packing effects or computational limitations .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data for halogenated biphenyls be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal structures). To resolve these:
  • Compare NMR-derived coupling constants (e.g., 3JHH^3J_{HH}) with DFT-predicted dihedral angles .
  • Analyze temperature-dependent NMR to assess conformational flexibility.
  • Use Hirshfeld surface analysis on crystallographic data to identify intermolecular interactions affecting solid-state geometry .

Q. What strategies improve regioselectivity in sequential halogenation of biphenyl systems?

  • Methodological Answer : Regioselectivity is controlled via:
  • Directing groups : Amino or hydroxy groups direct electrophilic substitution to para or meta positions. For example, a hydroxyl group at C4 directs bromination to C3 and C5 .
  • Steric effects : Bulky substituents (e.g., tert-butyl) block undesired positions.
  • Sequential halogenation : Iodine, being less electronegative, is introduced first, followed by bromine to avoid over-halogenation .

Q. How does the electronic nature of halogens (Br, I) influence the reactivity of 3,5-dibromo-4-iodo-biphenyl in cross-coupling reactions?

  • Methodological Answer :
  • Iodine : Due to its lower electronegativity and larger atomic radius, the C–I bond is more polarized, making it reactive in Pd-catalyzed couplings (e.g., Ullmann or Sonogashira).
  • Bromine : Less reactive than iodine but useful in stepwise functionalization.
    Table 2 : Reactivity comparison in cross-coupling reactions
HalogenBond Dissociation Energy (kcal/mol)Preferred Reaction
I~55Ullmann coupling
Br~70Suzuki-Miyaura
Experimental optimization of catalyst systems (e.g., Pd(PPh₃)₄ with CuI for iodine) is critical to minimize dehalogenation side reactions .

Data Contradiction Analysis

Q. Why might DFT-calculated dipole moments differ from experimental values for halogenated biphenyls?

  • Methodological Answer : Differences arise from:
  • Solvent effects : DFT often models gas-phase geometry, while experimental measurements (e.g., dielectric spectroscopy) include solvent interactions.
  • Conformational averaging : DFT assumes a single conformation, whereas experiments average multiple rotamers.
    Mitigation involves using polarizable continuum models (PCM) in DFT and comparing with temperature-controlled experiments .

Structural and Functional Insights

Q. How do halogen-halogen interactions affect the crystal packing of 3,5-dibromo-4-iodo-biphenyl?

  • Methodological Answer : Type-II halogen···halogen interactions (C–X···X–C, θ₁ ≈ 180°, θ₂ ≈ 90°) dominate, stabilizing the lattice. These are analyzed using Mercury software to calculate contact distances (e.g., Br···I ≈ 3.5 Å) and angles. Such interactions can influence melting points and solubility .

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